molecular formula C19H16N6O B2723269 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide CAS No. 2034383-75-8

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide

Cat. No.: B2723269
CAS No.: 2034383-75-8
M. Wt: 344.378
InChI Key: KEBJCGWLHBUTFN-UHFFFAOYSA-N
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Description

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

Target of Action

The primary targets of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide Similar compounds have been found to inhibit various pathways

Mode of Action

The exact mode of action of This compound It can be inferred that the compound interacts with its targets, leading to changes in their function . The specific interactions and resulting changes would depend on the exact targets of the compound.

Biochemical Pathways

The biochemical pathways affected by This compound Similar compounds have been found to affect various pathways . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties would influence the bioavailability of the compound, affecting its efficacy and potential side effects .

Result of Action

The molecular and cellular effects of This compound The effects would likely be related to the compound’s interaction with its targets and the resulting changes in biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . For instance, factors such as temperature and pH could affect the compound’s stability and activity . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide typically involves multiple steps, including the formation of the quinoxaline core and subsequent functionalization. One common method involves the use of a Buchwald–Hartwig arylamination reaction, followed by nucleophilic aromatic substitution . The reaction conditions often require the use of palladium catalysts, such as Pd(OAc)2, and ligands like Xantphos, under an inert atmosphere of nitrogen or argon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives with nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide is unique due to its specific structural features, such as the quinoxaline core and the presence of both pyrazole and pyridine rings. These structural elements contribute to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O/c1-25-12-14(10-23-25)15-7-6-13(8-20-15)9-22-19(26)18-11-21-16-4-2-3-5-17(16)24-18/h2-8,10-12H,9H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBJCGWLHBUTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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